molecular formula C19H32O B14633662 (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene CAS No. 56847-00-8

(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene

Cat. No.: B14633662
CAS No.: 56847-00-8
M. Wt: 276.5 g/mol
InChI Key: LMYVIYZAMZTEJM-UHFFFAOYSA-N
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Description

(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce a fully saturated hydrocarbon.

Scientific Research Applications

(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene has several scientific research applications:

    Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E,9E,12E,15E)-1-Hydroxy-1,9,12,15-octadecatetraene
  • (1E,9E,12E,15E)-1-Amino-1,9,12,15-octadecatetraene

Uniqueness

(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl or amino groups.

Properties

CAS No.

56847-00-8

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

1-methoxyoctadeca-1,9,12,15-tetraene

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h4-5,7-8,10-11,18-19H,3,6,9,12-17H2,1-2H3

InChI Key

LMYVIYZAMZTEJM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC=COC

Origin of Product

United States

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